molecular formula C9H12FNO2S B10963739 N-(4-fluoro-2-methylphenyl)ethanesulfonamide

N-(4-fluoro-2-methylphenyl)ethanesulfonamide

Cat. No.: B10963739
M. Wt: 217.26 g/mol
InChI Key: XTBPEKBIPHTWDI-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methylphenyl)ethane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2-methylphenyl)ethane-1-sulfonamide typically involves the reaction of 4-fluoro-2-methylaniline with ethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-fluoro-2-methylaniline+ethanesulfonyl chlorideN-(4-fluoro-2-methylphenyl)ethane-1-sulfonamide+HCl\text{4-fluoro-2-methylaniline} + \text{ethanesulfonyl chloride} \rightarrow \text{N-(4-fluoro-2-methylphenyl)ethane-1-sulfonamide} + \text{HCl} 4-fluoro-2-methylaniline+ethanesulfonyl chloride→N-(4-fluoro-2-methylphenyl)ethane-1-sulfonamide+HCl

Industrial Production Methods

On an industrial scale, the production of N-(4-fluoro-2-methylphenyl)ethane-1-sulfonamide can be optimized by using continuous flow reactors. This allows for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-2-methylphenyl)ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)ethane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes that are crucial for the survival of microorganisms, thereby exhibiting antibacterial or antifungal properties. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A well-known sulfonamide with antibacterial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for treating bacterial infections.

    Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.

Uniqueness

N-(4-fluoro-2-methylphenyl)ethane-1-sulfonamide is unique due to the presence of the fluoro and methyl groups on the aromatic ring. These substituents can influence the compound’s reactivity and biological activity, making it distinct from other sulfonamides.

Properties

Molecular Formula

C9H12FNO2S

Molecular Weight

217.26 g/mol

IUPAC Name

N-(4-fluoro-2-methylphenyl)ethanesulfonamide

InChI

InChI=1S/C9H12FNO2S/c1-3-14(12,13)11-9-5-4-8(10)6-7(9)2/h4-6,11H,3H2,1-2H3

InChI Key

XTBPEKBIPHTWDI-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=C(C=C(C=C1)F)C

Origin of Product

United States

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